1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a morpholine moiety, and a fluorophenyl group
Preparation Methods
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the morpholine moiety. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine ring.
Nucleophilic substitution: to introduce the fluorophenyl group.
Amide bond formation: to attach the morpholine moiety.
Industrial production methods would likely optimize these steps for efficiency and yield, potentially using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis .
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared to other compounds with similar structures, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.
Morpholine-containing compounds: These compounds feature the morpholine moiety and can be used in similar biological applications.
Fluorophenyl derivatives: These compounds contain the fluorophenyl group and may exhibit similar reactivity and biological activity.
The uniqueness of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(MORPHOLINE-4-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its combination of these functional groups, which can confer specific properties and applications not found in other compounds .
Properties
Molecular Formula |
C24H28FN3O5S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28FN3O5S/c25-20-7-5-18(6-8-20)17-34(31,32)28-11-9-19(10-12-28)23(29)26-22-4-2-1-3-21(22)24(30)27-13-15-33-16-14-27/h1-8,19H,9-17H2,(H,26,29) |
InChI Key |
FGDAKKRLFXWGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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